molecular formula C9H17NO2 B14342303 Ethyl 3-methylpiperidine-1-carboxylate CAS No. 93423-87-1

Ethyl 3-methylpiperidine-1-carboxylate

Cat. No.: B14342303
CAS No.: 93423-87-1
M. Wt: 171.24 g/mol
InChI Key: QDFIVTIEXWTTEG-UHFFFAOYSA-N
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Description

. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylpiperidine-1-carboxylate can be synthesized through the esterification of 3-methylpiperidine-1-carboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 3-methylpiperidine-1-carboxylic acid and ethanol.

    Reduction: 3-methylpiperidine-1-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-methylpiperidine-1-carboxylate depends on its specific applicationIts molecular targets and pathways are determined by the nature of the final product synthesized from it .

Comparison with Similar Compounds

  • Ethyl 1-methylnipecotate
  • Ethyl 1-methyl-3-piperidinecarboxylate
  • 3-Piperidinecarboxylic acid, 1-methyl-, ethyl ester

Comparison: Ethyl 3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in terms of its reactivity and suitability for specific synthetic applications .

Properties

CAS No.

93423-87-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-5-8(2)7-10/h8H,3-7H2,1-2H3

InChI Key

QDFIVTIEXWTTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)C

Origin of Product

United States

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